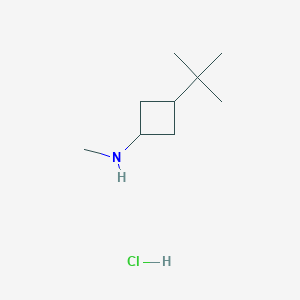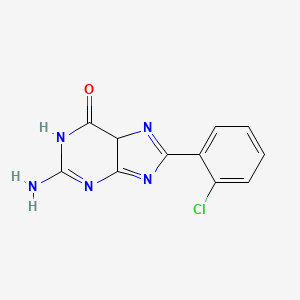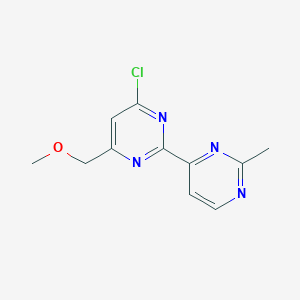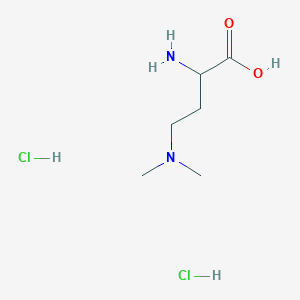![molecular formula C24H20INO4 B12313753 (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propansäure: ist eine komplexe organische Verbindung, die eine Fluorenylmethoxycarbonyl-(Fmoc)-Schutzgruppe, eine Iodphenylgruppe und ein Propansäure-Rückgrat aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propansäure umfasst typischerweise mehrere Schritte:
Fmoc-Schutz: Die Aminogruppe wird mit der Fmoc-Gruppe geschützt, um unerwünschte Reaktionen in den folgenden Schritten zu verhindern.
Iodierung: Der Phenylring wird mit Iod und einem geeigneten Oxidationsmittel iodiert.
Kupplungsreaktion: Die geschützte Aminosäure wird mit der iodierten Phenylgruppe unter Verwendung eines Kupplungsreagenzes wie DCC (Dicyclohexylcarbodiimid) oder EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) gekoppelt.
Entschützung: Die Fmoc-Gruppe wird mit einer Base wie Piperidin entfernt, um das endgültige Produkt zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von automatisierten Synthesizern und Durchflussreaktoren umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The protected amino acid is coupled with the iodinated phenyl group using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Iodphenylgruppe.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe oder die Iodphenylgruppe angreifen.
Substitution: Die Iodphenylgruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. nucleophile aromatische Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Produkte können Iodphenylketone oder Carbonsäuren umfassen.
Reduktion: Produkte können Alkohole oder Amine umfassen.
Substitution: Produkte können substituierte Phenylderivate umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet werden.
Schutzgruppenchemie: Die Fmoc-Gruppe ist in der Peptidsynthese weit verbreitet, um Aminogruppen zu schützen.
Biologie
Biokonjugation: Die Verbindung kann verwendet werden, um Biomoleküle an Oberflächen oder andere Moleküle zu binden.
Markierung: Die Iodphenylgruppe kann für die Radiomarkierung in biologischen Assays verwendet werden.
Medizin
Arzneimittelentwicklung: Die Verbindung kann als Baustein für die Synthese pharmazeutischer Verbindungen dienen.
Diagnostische Bildgebung: Die Iodphenylgruppe kann bei der Entwicklung von Bildgebungsmitteln für Techniken wie PET (Positronen-Emissions-Tomographie) verwendet werden.
Industrie
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propansäure hängt von seiner Anwendung ab. In der Biokonjugation bildet die Verbindung stabile kovalente Bindungen mit Biomolekülen. Bei der Radiomarkierung ermöglicht die Iodphenylgruppe die Einarbeitung von radioaktivem Iod, das mit bildgebenden Verfahren nachgewiesen werden kann. Die Fmoc-Gruppe schützt die Aminogruppe während der Peptidsynthese und verhindert unerwünschte Nebenreaktionen.
Wirkmechanismus
The mechanism of action of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid depends on its application. In bioconjugation, the compound forms stable covalent bonds with biomolecules. In radiolabeling, the iodophenyl group allows for the incorporation of radioactive iodine, which can be detected using imaging techniques. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropansäure: Ähnliche Struktur, aber ohne das Iodatom.
(3R)-3-{[(tert-Butoxycarbonyl)amino]-3-(3-iodophenyl)propansäure: Verwendet eine andere Schutzgruppe (Boc) anstelle von Fmoc.
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propansäure: Das Iodatom befindet sich in einer anderen Position am Phenylring.
Einzigartigkeit
Das Vorhandensein der Fmoc-Schutzgruppe und der Iodphenylgruppe macht (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propansäure einzigartig. Die Fmoc-Gruppe ist besonders nützlich in der Peptidsynthese, während die Iodphenylgruppe die Radiomarkierung und andere spezielle Anwendungen ermöglicht.
Eigenschaften
Molekularformel |
C24H20INO4 |
|---|---|
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
InChI-Schlüssel |
SKTSPSIMLVUKHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)



![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)





![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)


